Isocalamendiol

Descripción general

Descripción

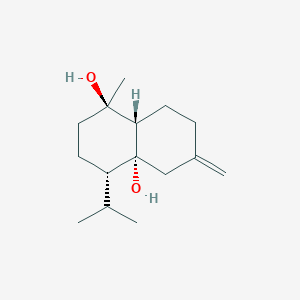

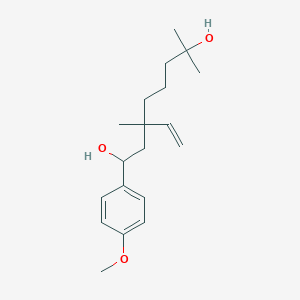

Isocalamendiol, also known as (1R,4S,4aR,8aS)-4-Isopropyl-1-methyl-6-methylenedecahydronaphthalene-1,4a-diol, is a sesquiterpenoid compound with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . . This compound is characterized by its unique bicyclic structure and is known for its various biological activities.

Aplicaciones Científicas De Investigación

Isocalamendiol has a wide range of scientific research applications, including:

Mecanismo De Acción

Isocalamendiol is an organic compound with the molecular formula C15H26O2 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isocalamendiol can be synthesized through several methods. One common synthetic route involves the reaction of calamenene with a suitable reducing agent under controlled conditions to yield this compound . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as the roots of Acorus calamus L. The extraction process includes steps like grinding the plant material, solvent extraction, and purification using techniques like column chromatography . The extracted compound is then subjected to further purification to achieve the desired purity level.

Análisis De Reacciones Químicas

Types of Reactions: Isocalamendiol undergoes various chemical reactions, including:

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed:

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Isocalamendiol is unique among sesquiterpenoids due to its specific bicyclic structure and biological activities. Similar compounds include:

Calamenene: A related sesquiterpenoid with similar biological activities but a different structure.

Furostan: Another sesquiterpenoid with distinct structural features and biological properties.

Pluviatolide: A sesquiterpenoid with comparable biological activities but a different molecular framework.

This compound stands out due to its specific combination of antimicrobial, anti-inflammatory, and antioxidant properties, making it a valuable compound for various scientific and industrial applications.

Propiedades

IUPAC Name |

(1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNGXHRYFGQWSL-BYNSBNAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]([C@H]2[C@]1(CC(=C)CC2)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

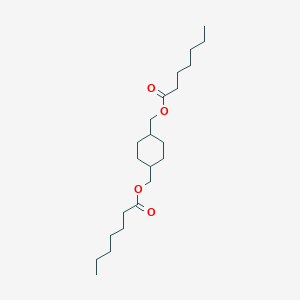

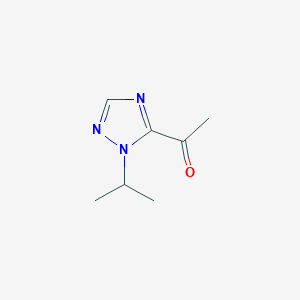

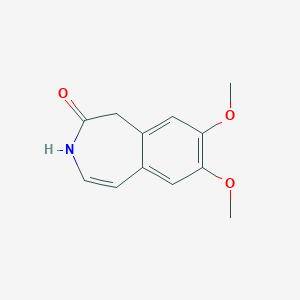

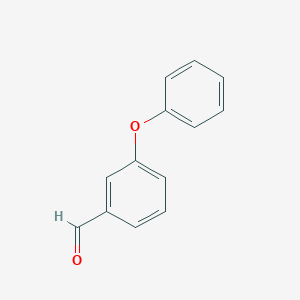

Feasible Synthetic Routes

Q1: What is isocalamendiol and where is it found?

A1: this compound is a bicyclic sesquiterpene diol primarily isolated from the rhizomes of the plant Acorus calamus (sweet flag) [, ]. It has also been found in other plant species, such as Baccharis marginalis [, ] and Rhododendron Tsinghaiense [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C15H26O2, and its molecular weight is 238.37 g/mol [, ].

Q3: What are the characteristic spectroscopic features of this compound?

A3: While specific spectroscopic data isn't detailed in these papers, researchers frequently use techniques like UV, IR, MS, and 1H NMR to confirm the identity and structure of this compound []. These techniques provide information about the compound's functional groups, connectivity, and overall structure.

Q4: What is the significance of the stereochemistry of this compound?

A4: The stereochemistry of this compound is crucial for its biological activity. The molecule consists of two condensed six-membered rings in a chair configuration with hydroxy substituents in axial and equatorial positions []. Studies on similar compounds suggest that the stereochemistry of the hydroxyl groups can significantly impact their interactions with biological targets.

Q5: Are there any known precursors to this compound in plants?

A5: Yes, prethis compound has been proposed as a plausible precursor to this compound in the biosynthesis of this sesquiterpene [].

Q6: Has the synthesis of this compound been achieved?

A6: Yes, there are reports on the stereocontrolled synthesis of (+)-isocalamendiol. One reported method involves a photocycloaddition reaction as a key step [].

Q7: What are the potential applications of this compound and essential oils containing it?

A8: While research is ongoing, this compound-containing essential oils, like those from Acorus calamus, have shown promising antifungal activity against Candida albicans [, ]. Furthermore, traditional medicine utilizes Acorus calamus for various ailments, though more research is needed to confirm specific therapeutic benefits of this compound itself [].

Q8: What are the main constituents of the essential oil from the rhizome and root of Notopterygium forbesii?

A9: The essential oil from the rhizome and root of Notopterygium forbesii primarily consists of monoterpenes and sesquiterpenes. Notable components include (1S)-β-pinene, 3-carene, limonene, 1S-endo-bornyl acetate, (+)-β-elemene, sativene, α-caryophyllene, germacrene D, eudesma-4(14),11-diene, α-selinene, δ-cadinene, (±)-elemol, (-)-spathulenol, guaiol, dehydroxy-isocalamendiol, γ-eudesmol, α-eudesmol, bulnesol, and carotol [].

Q9: What are the primary chemical components found in the leaf extracts of Schinus molle L.?

A10: The main chemical constituents identified in Schinus molle L. leaf extracts include elemol, bicyclogermacrene, γ-eudesmol, α-eudesmol, β-eudesmol, and this compound []. These compounds are primarily sesquiterpene hydrocarbons.

Q10: What is the potential use of essential oils from native and commercial aromatic plants grown in Argentina for corn preservation?

A11: Essential oils from oregano varieties (Mendocino, Cordobes, and Compacto), mint varieties (Inglesa, Pehaujo, and Suico) grown in Argentina have shown antifungal activity against corn postharvest fungi, including Aspergillus flavus and Penicillium species. This suggests their potential use as natural alternatives to control fungal contamination and mycotoxin production in stored maize [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

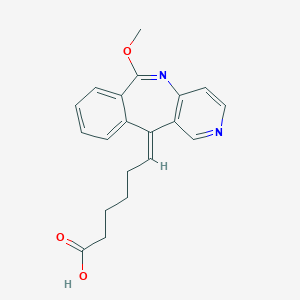

![(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid](/img/structure/B142644.png)